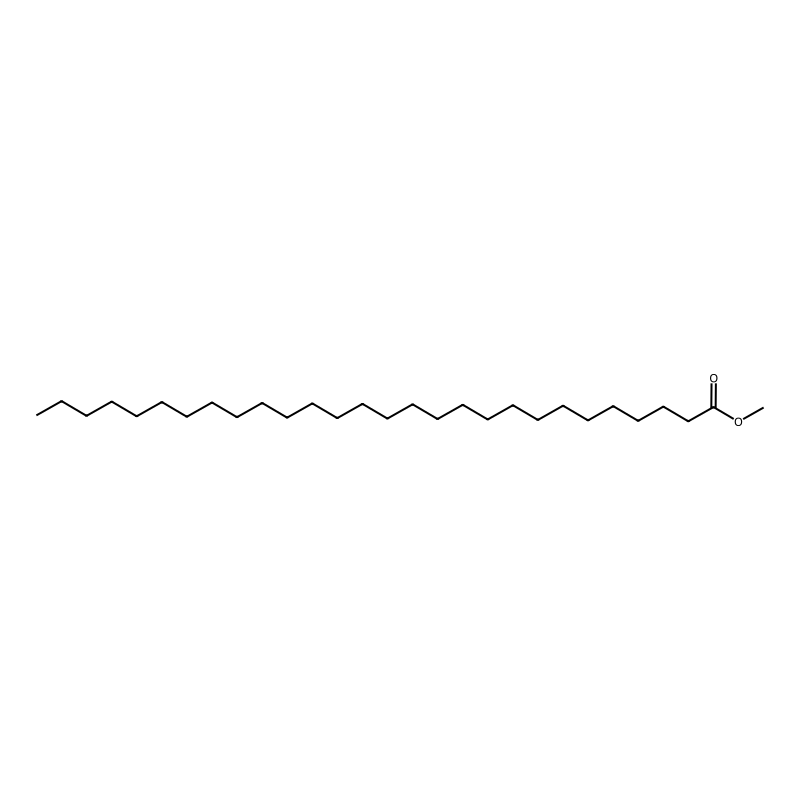Methyl octacosanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Methyl octacosanoate, also known as methyl montanate or octacosanoic acid methyl ester, is a fatty acid derivative with the chemical formula C29H58O2 []. While research on this specific compound is not extensive, its properties and structure position it for potential applications in various scientific fields. Here's a breakdown of its potential uses:
Biofuel Research:
Methyl octacosanoate belongs to a class of compounds called fatty acid methyl esters (FAMEs) []. FAMEs derived from plant oils are a promising alternative to conventional diesel fuels. Methyl octacosanoate's long hydrocarbon chain (28 carbons) suggests it could possess similar fuel properties to biodiesel []. Research is ongoing to explore the potential of FAMEs derived from various sources, including potentially methyl octacosanoate, as biofuels [].
Material Science Applications:
Due to its long-chain structure, methyl octacosanoate may have applications in the development of new materials. Its hydrophobic nature (water-repelling) could be beneficial for creating water-resistant coatings or lubricants []. Additionally, research suggests that long-chain fatty acid esters like methyl octacosanoate can be used in the production of bioplastics. Further studies are needed to explore the feasibility of using methyl octacosanoate for these purposes.
Research Marker Molecule:
Methyl octacosanoate's unique structure can be used as a marker molecule in various scientific studies. For instance, researchers might introduce it into a biological system to track metabolic pathways or study the absorption and distribution of lipids []. This application could be valuable in fields like biochemistry and cell biology.
Methyl octacosanoate is an organic compound classified as a fatty acid methyl ester. Its chemical formula is C29H58O2, and it is also known by other names such as octacosanoic acid methyl ester and methyl montanate. The compound is characterized by a long hydrocarbon chain, comprising 28 carbon atoms and one carboxyl group, which contributes to its waxy texture and hydrophobic properties. Methyl octacosanoate has a molecular weight of 438.77 g/mol and is typically found in a solid state at room temperature due to its high molecular weight and long carbon chain .
- Hydrolysis: In the presence of water and an acid or base catalyst, methyl octacosanoate can hydrolyze to form octacosanoic acid and methanol.
- Transesterification: It can react with alcohols in the presence of an acid or base catalyst to form different fatty acid methyl esters.
- Oxidation: Under strong oxidizing conditions, the compound may undergo oxidation, leading to the formation of carboxylic acids or aldehydes.
These reactions are significant in both synthetic organic chemistry and industrial applications, particularly in biodiesel production and fatty acid synthesis .
Methyl octacosanoate can be synthesized through various methods:
- Esterification: The most common method involves the reaction of octacosanoic acid with methanol in the presence of an acid catalyst (such as sulfuric acid) to yield methyl octacosanoate.
- Transesterification: This method involves reacting triglycerides (fats or oils) with methanol in the presence of a catalyst (alkaline or acidic) to produce methyl esters, including methyl octacosanoate.
- Chemical Reduction: The reduction of certain long-chain fatty acids or their derivatives can also yield methyl octacosanoate as a product .
Methyl octacosanoate has several applications across various industries:
- Cosmetics: Used as an emollient and thickening agent in creams and lotions due to its waxy nature.
- Food Industry: Employed as a flavoring agent or additive.
- Candles: Its waxy characteristics make it suitable for enhancing the structure and burn quality of candles.
- Biodiesel Production: As a fatty acid methyl ester, it plays a role in biodiesel formulations .
Research into the interactions of methyl octacosanoate with biological systems is limited but suggests potential interactions with cellular membranes due to its lipid nature. Its hydrophobic properties may influence membrane fluidity and permeability. Further studies are necessary to elucidate specific interaction pathways and mechanisms in biological contexts .
Methyl octacosanoate belongs to a class of compounds known as fatty acid methyl esters. Here are some similar compounds along with their unique features:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Methyl hexadecanoate | C17H34O2 | Derived from palmitic acid; commonly used in food applications. |
| Methyl octanoate | C9H18O2 | Shorter carbon chain; used in flavoring and fragrance industries. |
| Methyl behenate | C22H44O2 | Derived from behenic acid; used in cosmetics for its emollient properties. |
| Methyl docosanoate | C22H44O2 | Similar structure; used for similar applications but with slightly different properties. |
Methyl octacosanoate's uniqueness lies in its longer carbon chain, which contributes to its solid-state at room temperature and distinct physical properties compared to shorter-chain esters .







